molecular formula C8H10O4 B3033042 3-(Oxolan-2-yl)oxolane-2,5-dione CAS No. 7370-72-1

3-(Oxolan-2-yl)oxolane-2,5-dione

Cat. No.: B3033042
CAS No.: 7370-72-1
M. Wt: 170.16 g/mol
InChI Key: CINCBZDVMGZOQJ-UHFFFAOYSA-N
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Description

. This compound features a unique structure comprising two oxolane rings, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Oxolan-2-yl)oxolane-2,5-dione can be synthesized through the reaction of tetrahydrofuran with maleic anhydride . The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable catalyst. The product is then purified through recrystallization or distillation techniques.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxolane derivatives .

Scientific Research Applications

3-(Oxolan-2-yl)oxolane-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This interaction is crucial for its antimicrobial and other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxolan-2-yl)oxolane-2,5-dione is unique due to its dual oxolane rings, which impart distinct chemical and physical properties. This structural feature makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

3-(oxolan-2-yl)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINCBZDVMGZOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393105
Record name [2,3'-Bifuran]-2',5'-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7370-72-1
Record name [2,3'-Bifuran]-2',5'-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxolan-2-yl)oxolane-2,5-dione
Reactant of Route 2
3-(Oxolan-2-yl)oxolane-2,5-dione
Reactant of Route 3
3-(Oxolan-2-yl)oxolane-2,5-dione
Reactant of Route 4
3-(Oxolan-2-yl)oxolane-2,5-dione
Reactant of Route 5
3-(Oxolan-2-yl)oxolane-2,5-dione
Reactant of Route 6
3-(Oxolan-2-yl)oxolane-2,5-dione

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